Bencildiisopropilamina

Descripción general

Descripción

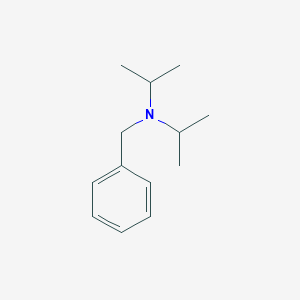

Benzyldiisopropylamine is an organic compound with the molecular formula C13H21N. It is a tertiary amine, characterized by the presence of a benzyl group attached to a nitrogen atom, which is also bonded to two isopropyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyldiisopropylamine serves as a significant reagent in organic chemistry, particularly in the formation of various intermediates and compounds.

- Reagent in Chemical Reactions : It is commonly employed in reductive amination processes, where it reacts with carbonyl compounds to form amines. This method is essential for synthesizing complex organic molecules, as it allows for the introduction of amine functionalities into various substrates.

- Formation of Enolates : The compound is also used in the generation of enolates, which are crucial intermediates in numerous organic reactions, including alkylation and condensation reactions.

Medicinal Chemistry

In the realm of medicinal chemistry, benzyldiisopropylamine has shown potential for synthesizing biologically active compounds.

- Building Block for Pharmaceuticals : Its structural characteristics make it suitable for use as a building block in the synthesis of pharmaceuticals. For instance, it can be utilized in the development of drugs targeting various biological pathways due to its ability to form stable complexes with other molecular entities.

- Antiparasitic Applications : Recent studies have indicated that derivatives of benzyldiisopropylamine may be effective against certain parasitic infections, such as scabies. Topical formulations containing benzyl benzoate (which can be derived from benzyldiisopropylamine) have demonstrated significant efficacy in clinical settings.

Polymer Production

Benzyldiisopropylamine plays a role in the synthesis of advanced materials and polymers.

- Biomedical Polymers : The compound can be incorporated into biomedical polymers, which are increasingly used for drug delivery systems, tissue engineering, and regenerative medicine. Its properties facilitate the design of polymers that can respond to biological stimuli or deliver therapeutics effectively.

- Industrial Applications : In addition to biomedical uses, benzyldiisopropylamine is applied in producing agrochemicals and other industrial chemicals due to its reactivity and ability to form stable bonds with various substrates.

Computational Chemistry

Benzyldiisopropylamine is also utilized in computational chemistry studies.

- Quantum Chemistry Simulations : The compound can be involved in simulations that predict chemical behavior and properties at the quantum level. These studies help researchers understand molecular interactions and design new compounds with desired characteristics.

Case Studies

The following table summarizes notable case studies highlighting the applications of benzyldiisopropylamine:

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | Demonstrated effectiveness in reductive amination processes for synthesizing complex amines. | |

| Medicinal Chemistry | Showed potential as an antiparasitic agent with a high cure rate against scabies. | |

| Polymer Production | Successfully incorporated into biomedical polymers for drug delivery applications. | |

| Computational Chemistry | Utilized in simulations to predict molecular properties and interactions. |

Mecanismo De Acción

Target of Action

Benzyldiisopropylamine is a complex molecule with a molecular formula of C13H21N It’s known that most drugs exert their effects by binding to receptors, which are cellular components .

Mode of Action

Generally, drugs interact with their targets, leading to changes in cellular function . The specific interactions between Benzyldiisopropylamine and its targets remain to be elucidated.

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and these pathways are crucial for various biological processes

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action environment of a drug refers to how environmental factors influence the drug’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact a drug’s effectiveness

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyldiisopropylamine can be synthesized through the alkylation of diisopropylamine with benzyl chloride. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the diisopropylamine, followed by the addition of benzyl chloride to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of benzyldiisopropylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

Oxidation: Benzyldiisopropylamine can undergo oxidation reactions, typically resulting in the formation of N-oxides.

Reduction: This compound can be reduced to form secondary amines or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of benzyldiisopropylamine.

Reduction: Secondary amines and other reduced derivatives.

Substitution: Various substituted amines depending on the reactants used.

Comparación Con Compuestos Similares

Diisopropylamine: A secondary amine with similar reactivity but lacking the benzyl group.

Benzylamine: Contains a benzyl group but lacks the isopropyl groups, leading to different reactivity and applications.

Triethylamine: Another tertiary amine with different alkyl groups, used in similar applications but with distinct properties.

Uniqueness: Benzyldiisopropylamine is unique due to the presence of both benzyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in selective reactions and as a reagent in organic synthesis .

Actividad Biológica

Benzyldiisopropylamine (BDIPA) is an organic compound with the molecular formula C13H21N, characterized as a tertiary amine. It features a benzyl group attached to a nitrogen atom, which is further bonded to two isopropyl groups. This structure imparts unique chemical properties that facilitate its use in various applications, particularly in organic synthesis and medicinal chemistry.

BDIPA can be synthesized through the alkylation of diisopropylamine with benzyl chloride, typically involving a base such as sodium hydride or potassium carbonate. This reaction leads to the formation of BDIPA, which is utilized as a reagent in organic synthesis, particularly in the formation of enolates and other intermediates .

The biological activity of BDIPA is primarily attributed to its ability to interact with various molecular targets within biological systems. As a tertiary amine, it can participate in nucleophilic substitution reactions, influencing enzyme activity and receptor interactions. The specific mechanisms of action can vary based on the biological context, including:

- Enzyme Interaction : BDIPA has been shown to affect the activity of certain enzymes by altering their conformation or substrate binding capabilities.

- Receptor Modulation : It may act as a ligand for specific receptors, potentially influencing signal transduction pathways.

Biological Applications

BDIPA has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Studies have indicated that compounds related to BDIPA can exhibit antibacterial properties by inhibiting bacterial growth through interference with peptidoglycan synthesis pathways .

- Pharmacological Potential : BDIPA's structure allows it to serve as a building block for synthesizing biologically active molecules, contributing to drug development efforts aimed at various therapeutic targets .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of BDIPA derivatives found that certain analogs exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of cell wall synthesis, suggesting that BDIPA could be developed into an effective antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of BDIPA includes its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for evaluating its therapeutic potential. Key findings include:

- Absorption : Rapid absorption following administration.

- Distribution : Extensive distribution throughout body tissues due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.

- Excretion : Excreted mainly through urine.

Propiedades

IUPAC Name |

N-benzyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTQULLXGZGQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404465 | |

| Record name | BENZYLDIISOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34636-09-4 | |

| Record name | BENZYLDIISOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.